N-(2-Nitro-3-(trifluoromethyl)phenyl)acetamide N-(2-Nitro-3-(trifluoromethyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 387-19-9
VCID: VC3827657
InChI: InChI=1S/C9H7F3N2O3/c1-5(15)13-7-4-2-3-6(9(10,11)12)8(7)14(16)17/h2-4H,1H3,(H,13,15)
SMILES: CC(=O)NC1=CC=CC(=C1[N+](=O)[O-])C(F)(F)F
Molecular Formula: C9H7F3N2O3
Molecular Weight: 248.16 g/mol

N-(2-Nitro-3-(trifluoromethyl)phenyl)acetamide

CAS No.: 387-19-9

Cat. No.: VC3827657

Molecular Formula: C9H7F3N2O3

Molecular Weight: 248.16 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Nitro-3-(trifluoromethyl)phenyl)acetamide - 387-19-9

Specification

CAS No. 387-19-9
Molecular Formula C9H7F3N2O3
Molecular Weight 248.16 g/mol
IUPAC Name N-[2-nitro-3-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C9H7F3N2O3/c1-5(15)13-7-4-2-3-6(9(10,11)12)8(7)14(16)17/h2-4H,1H3,(H,13,15)
Standard InChI Key ITMONGJWFZBCRS-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=CC(=C1[N+](=O)[O-])C(F)(F)F
Canonical SMILES CC(=O)NC1=CC=CC(=C1[N+](=O)[O-])C(F)(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features a phenyl ring substituted at the 2-position with a nitro group (-NO₂) and at the 3-position with a trifluoromethyl group (-CF₃), linked to an acetamide moiety (-NHCOCH₃). This arrangement creates a polarized electron distribution, with the nitro group acting as a strong electron-withdrawing group (EWG) and the trifluoromethyl group contributing both steric bulk and moderate electron withdrawal .

Physical Characteristics

N-(2-Nitro-3-(trifluoromethyl)phenyl)acetamide is a crystalline solid at room temperature. Key physicochemical parameters include:

PropertyValueMethod/Source
Melting Point148–152°CDifferential Scanning Calorimetry
Boiling Point342°C (estimated)EPI Suite
LogP (Octanol-Water)2.4XLogP3
Solubility in Water<0.1 mg/mL (25°C)Experimental Data

The low aqueous solubility and moderate lipophilicity (LogP = 2.4) suggest preferential solubility in organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane, which aligns with its use in synthetic organic reactions .

Synthesis and Reaction Pathways

Primary Synthetic Route

The compound is synthesized via acetylation of 2-nitro-3-(trifluoromethyl)aniline using acetic anhydride under basic conditions :

2-Nitro-3-(trifluoromethyl)aniline+(CH3CO)2OBaseN-(2-Nitro-3-(trifluoromethyl)phenyl)acetamide+CH3COOH\text{2-Nitro-3-(trifluoromethyl)aniline} + (\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\text{Base}} \text{N-(2-Nitro-3-(trifluoromethyl)phenyl)acetamide} + \text{CH}_3\text{COOH}

Typical reaction conditions involve refluxing in anhydrous tetrahydrofuran (THF) with pyridine as a catalyst, yielding >85% purity after recrystallization from ethanol.

Alternative Methods

Microwave-assisted synthesis reduces reaction times from 6 hours to 45 minutes while maintaining yields of 78–82% . Flow chemistry approaches have also been explored for scalable production, though industrial adoption remains limited.

Reactivity and Functionalization

Electrophilic Substitution

The nitro group directs incoming electrophiles to the para position relative to itself, while the trifluoromethyl group exerts a meta-directing effect. This duality results in preferential functionalization at the 4- and 5-positions of the phenyl ring. For example, bromination with Br₂/FeBr₃ produces 4-bromo-N-(2-nitro-3-(trifluoromethyl)phenyl)acetamide as the major product .

Redox Behavior

Cyclic voltammetry studies reveal two reduction peaks at -0.67 V and -1.23 V (vs. Ag/AgCl), corresponding to sequential reduction of the nitro group to hydroxylamine and amine derivatives, respectively. This redox activity suggests potential applications in electrochemical sensors or prodrug systems.

Industrial and Research Applications

Intermediate in Agrochemical Synthesis

The compound serves as a precursor to herbicides targeting acetolactate synthase (ALS), with patent literature describing its conversion to sulfonylurea derivatives via sulfonation and cyclization.

Materials Science Applications

Incorporation into polyimide matrices enhances thermal stability (T₅% decomposition = 412°C vs. 385°C for baseline polymer), attributed to the trifluoromethyl group’s electron-withdrawing effects and nitro-group-mediated crosslinking .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesBioactivity (MIC S. aureus)LogP
N-(3-Trifluoromethylphenyl)acetamideLacks nitro group>128 μg/mL2.1
2-Chloro-N-(3-CF₃-phenyl)acetamide Chloro vs. nitro substituent64 μg/mL2.6
N-(2-Nitro-4-CF₃-phenyl)acetamideAltered substituent positions16 μg/mL2.3

This comparison underscores the nitro group’s dual role in enhancing antibacterial potency while increasing LogP, necessitating lead optimization for drug development.

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